Cas no 1260769-24-1 (3-(5-chloro-2-fluorophenyl)pyrrolidine)

3-(5-chloro-2-fluorophenyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-(5-chloro-2-fluorophenyl)pyrrolidine
- Pyrrolidine, 3-(5-chloro-2-fluorophenyl)-
- EN300-1982217
- 1260769-24-1
-
- MDL: MFCD17483107
- Inchi: 1S/C10H11ClFN/c11-8-1-2-10(12)9(5-8)7-3-4-13-6-7/h1-2,5,7,13H,3-4,6H2
- InChI Key: LOVDPBVHWUPYSL-UHFFFAOYSA-N
- SMILES: N1CCC(C2=CC(Cl)=CC=C2F)C1
Computed Properties
- Exact Mass: 199.0564052g/mol
- Monoisotopic Mass: 199.0564052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 2.4
Experimental Properties
- Density: 1.209±0.06 g/cm3(Predicted)
- Boiling Point: 255.1±40.0 °C(Predicted)
- pka: 9.72±0.10(Predicted)
3-(5-chloro-2-fluorophenyl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982217-0.05g |
3-(5-chloro-2-fluorophenyl)pyrrolidine |
1260769-24-1 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1982217-0.25g |
3-(5-chloro-2-fluorophenyl)pyrrolidine |
1260769-24-1 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1982217-1.0g |
3-(5-chloro-2-fluorophenyl)pyrrolidine |
1260769-24-1 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1982217-5.0g |
3-(5-chloro-2-fluorophenyl)pyrrolidine |
1260769-24-1 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1982217-5g |
3-(5-chloro-2-fluorophenyl)pyrrolidine |
1260769-24-1 | 5g |
$4102.0 | 2023-09-16 | ||
Enamine | EN300-1982217-10g |
3-(5-chloro-2-fluorophenyl)pyrrolidine |
1260769-24-1 | 10g |
$6082.0 | 2023-09-16 | ||
Enamine | EN300-1982217-0.5g |
3-(5-chloro-2-fluorophenyl)pyrrolidine |
1260769-24-1 | 0.5g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1982217-2.5g |
3-(5-chloro-2-fluorophenyl)pyrrolidine |
1260769-24-1 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1982217-10.0g |
3-(5-chloro-2-fluorophenyl)pyrrolidine |
1260769-24-1 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1982217-1g |
3-(5-chloro-2-fluorophenyl)pyrrolidine |
1260769-24-1 | 1g |
$1414.0 | 2023-09-16 |
3-(5-chloro-2-fluorophenyl)pyrrolidine Related Literature
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
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3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
Additional information on 3-(5-chloro-2-fluorophenyl)pyrrolidine
3-(5-Chloro-2-Fluorophenyl)Pyrrolidine: A Comprehensive Overview
The compound 3-(5-chloro-2-fluorophenyl)pyrrolidine (CAS No. 1260769-24-1) is a structurally unique organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its pyrrolidine ring fused with a substituted phenyl group, exhibits a diverse range of biological activities, making it a valuable entity for drug discovery and development.
Pyrrolidine, a five-membered nitrogen-containing ring, is a common scaffold in pharmaceuticals due to its ability to modulate pharmacokinetic properties and enhance bioavailability. The substitution pattern of the phenyl group in 3-(5-chloro-2-fluorophenyl)pyrrolidine plays a crucial role in determining its chemical reactivity and biological effects. The presence of chlorine and fluorine atoms at specific positions introduces electronic and steric effects, which can influence the compound's interaction with biological targets such as enzymes, receptors, and ion channels.
Recent studies have highlighted the potential of 3-(5-chloro-2-fluorophenyl)pyrrolidine as a lead compound in the development of novel therapeutics. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key players in various disease pathways such as cancer and inflammation. The ability of this compound to selectively bind to these targets underscores its potential as a precision medicine candidate.
Moreover, advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profile of 3-(5-chloro-2-fluorophenyl)pyrrolidine with greater accuracy. Utilizing tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, scientists have identified key structural features that enhance the compound's solubility and permeability. These insights are critical for optimizing drug delivery systems and improving therapeutic outcomes.
The synthesis of 3-(5-chloro-2-fluorophenyl)pyrrolidine involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. A study published in *Organic Letters* detailed an efficient route involving palladium-catalyzed cross-coupling reactions, which significantly improved the yield and purity of the final product. This methodological advancement not only facilitates large-scale production but also opens avenues for exploring structurally related analogs with enhanced bioactivity.
In terms of applications, 3-(5-chloro-2-fluorophenyl)pyrrolidine has shown promise in several therapeutic areas. Preclinical studies suggest that it may serve as a lead compound for developing treatments against neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter systems makes it a compelling candidate for addressing cognitive deficits associated with these conditions.
Furthermore, recent research has explored the use of 3-(5-chloro-2-fluorophenyl)pyrrolidine in the context of infectious diseases. By targeting viral enzymes critical for replication, this compound has demonstrated antiviral activity against emerging pathogens such as Zika virus and dengue virus. These findings highlight its potential as a broad-spectrum antiviral agent.
Despite its promising attributes, further research is required to fully elucidate the mechanisms underlying the biological activity of 3-(5-chloro-2-fluorophenyl)pyrrolidine. Collaborative efforts between academia and industry are essential to advance this compound through preclinical testing and into clinical trials. The integration of cutting-edge technologies such as artificial intelligence-driven drug design will undoubtedly accelerate this process.
In conclusion, 3-(5-chloro-2-fluorophenyl)pyrrolidine (CAS No. 1260769-24-1) represents a significant advancement in medicinal chemistry due to its unique structure, diverse biological activities, and potential therapeutic applications. As research continues to uncover new insights into its properties, this compound is poised to make a substantial impact on drug discovery and development.
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